molecular formula C19H16N4O3S B2717663 N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 941903-49-7

N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2717663
CAS No.: 941903-49-7
M. Wt: 380.42
InChI Key: GTQURJKFDPRTOT-UHFFFAOYSA-N
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Description

This compound is a novel derivative synthesized from benzothiazole and N-diphenyl amine compounds . It has been studied for its anti-inflammatory properties and its potential as an anti-cancer agent .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The inclusion of the thiazole ring in the synthesized structures is considered responsible for certain properties .


Chemical Reactions Analysis

The compound has been evaluated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . It has also been studied for its corrosion combating potential .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.449 . Its physical properties such as melting point and IR max were determined to be 185–187 °C and 1270 (C–S), 1652 (C=N), 1668 (amide C=O), 3135–3165 (–NH) respectively .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound is involved in the synthesis of various heterocyclic compounds. For example, it has been used as a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents, with certain derivatives exhibiting significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another research avenue explores the synthesis of new pyridine derivatives, including those related to the specified compound, to assess their antimicrobial activity. Derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have been tested against various bacterial and fungal strains, showing variable and modest activity (Patel et al., 2011).

Neuroprotective and Anti-Alzheimer's Potential

The development of 5-aroylindolyl-substituted hydroxamic acids, structurally related to the compound , has been reported for their selective inhibitory activity against histone deacetylase 6 (HDAC6). These inhibitors have shown potential in decreasing phosphorylation and aggregation of tau proteins, offering neuroprotective activity and a promising avenue for Alzheimer's disease treatment (Lee et al., 2018).

Cytotoxicity and Anticancer Activity

Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, closely related to the specified compound, has been conducted to evaluate their cytotoxic activity against cancer cells. These studies have led to the synthesis of compounds with significant in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for future anticancer therapies (Hassan et al., 2014).

Environmental Applications

In the environmental sector, derivatives of the compound have been used to synthesize novel magnetic nanoadsorbents for the removal of heavy metals like Cd2+ and Zn2+ from industrial wastes. This research highlights the compound's utility in developing materials for environmental remediation (Zargoosh et al., 2015).

Future Directions

The compound has shown promising results in in vitro studies for its anti-inflammatory and anti-cancer properties . Future research could focus on in vivo testing and further optimization of the compound for potential therapeutic applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-6-5-14(25-2)9-17(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQURJKFDPRTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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